N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide
Description
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-4-(thiophen-3-yl)benzamide is a multifunctional benzamide derivative featuring a hydroxyethyl core substituted with furan-2-yl and furan-3-yl groups, coupled with a 4-(thiophen-3-yl)benzamide moiety. This compound combines three heterocyclic systems (two furans and one thiophene) and a polar hydroxyethyl group, making it structurally distinct.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4S/c23-20(16-5-3-15(4-6-16)17-8-11-27-13-17)22-14-21(24,18-7-10-25-12-18)19-2-1-9-26-19/h1-13,24H,14H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHIBCIQSIKVKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)(C4=COC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Key Benzamide Derivatives
Table 2: Spectral Data Comparison
Research Findings and Implications
- Synthetic Complexity : The target compound’s synthesis likely requires careful control of regioselectivity due to multiple heterocycles, akin to the multi-step protocols in and .
- Bioactivity Potential: The thiophene and furan groups may confer affinity for aromatic receptors (e.g., kinase inhibitors), contrasting with pesticidal benzamides’ electron-deficient systems .
- Stability : The hydroxyethyl group could introduce susceptibility to oxidation, necessitating stabilization strategies compared to triazoles or fluorinated derivatives .
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a benzamide core substituted at the para position with a thiophen-3-yl group and an N-(2-hydroxyethyl) side chain bearing both furan-2-yl and furan-3-yl moieties. Key synthetic challenges include:
Synthetic Strategies and Methodologies
Stepwise Assembly via Fragmentation
This approach involves synthesizing the benzamide and hydroxyethyl-furan fragments separately before coupling.
Synthesis of 4-(Thiophen-3-yl)Benzoic Acid
- Method A : Suzuki-Miyaura coupling of 4-bromobenzoic acid with thiophen-3-ylboronic acid using Pd(PPh₃)₄ (2 mol%) in a 1,4-dioxane/H₂O (3:1) mixture at 80°C for 12 h. Yield: 78–82%.
- Method B : Direct lithiation of thiophene-3-boronic acid followed by coupling with methyl 4-iodobenzoate and subsequent hydrolysis. Yield: 65%.
Preparation of N-(2-(Furan-2-yl)-2-(Furan-3-yl)-2-Hydroxyethyl)Amine
- Step 1 : Condensation of furan-2-carbaldehyde with furan-3-carbaldehyde in ethanol/water (1:1) under reflux to form a bis-furan aldehyde intermediate.
- Step 2 : Reductive amination using sodium cyanoborohydride and ammonium acetate in methanol yields the primary amine. Yield: 54%.
Amide Coupling
One-Pot Tandem Synthesis
A streamlined method combining fragment synthesis and coupling in a single reactor:
Catalytic Systems and Reaction Optimization
Analytical Characterization
Challenges and Alternative Routes
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